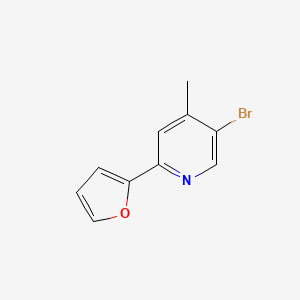

5-Bromo-2-(furan-2-yl)-4-methylpyridine

Description

5-Bromo-2-(furan-2-yl)-4-methylpyridine is a brominated pyridine derivative featuring a furan-2-yl substituent at position 2 and a methyl group at position 4. Pyridine derivatives are pivotal in medicinal chemistry and materials science due to their versatile reactivity and structural adaptability. This compound’s unique substitution pattern—combining electron-withdrawing bromo, electron-donating methyl, and heteroaromatic furan groups—imparts distinct electronic and steric properties.

Propriétés

Formule moléculaire |

C10H8BrNO |

|---|---|

Poids moléculaire |

238.08 g/mol |

Nom IUPAC |

5-bromo-2-(furan-2-yl)-4-methylpyridine |

InChI |

InChI=1S/C10H8BrNO/c1-7-5-9(12-6-8(7)11)10-3-2-4-13-10/h2-6H,1H3 |

Clé InChI |

VPZSTPHYOUJFAB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC=C1Br)C2=CC=CO2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis via Bromination of 2-(furan-2-yl)-4-methylpyridine

One approach is to start from 2-(furan-2-yl)-4-methylpyridine and selectively brominate the 5-position of the pyridine ring. However, literature indicates that direct bromination often suffers from low regioselectivity and formation of multiple isomers due to the electron-rich nature of the pyridine and furan rings.

Multi-step Synthesis Starting from 5-Bromo-2-methylpyridine

A more reliable industrially relevant method involves preparing 5-bromo-2-methylpyridine as a key intermediate, which can then be functionalized to introduce the furan substituent at the 2-position.

A patented process (CN101560183B) outlines a high-yield, industrially suitable preparation of 5-bromo-2-methylpyridine with the following steps:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of diethyl malonate with 5-nitro-2-chloropyridine salt | Basic metal (sodium) generates salt from diethyl malonate; dropwise addition of 5-nitro-2-chloropyridine; acidic decarboxylation | Mild conditions; high yield; avoids large amounts of aluminum chloride |

| 2 | Catalytic hydrogenation of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine | Pd/C catalyst; 15–40 °C; hydrogen atmosphere | Efficient reduction step |

| 3 | Diazotization and bromination of 5-amino-2-methylpyridine | Acid salt formation; cooled to 0 to -10 °C; addition of bromine and sodium nitrite aqueous solution; basification and extraction | High selectivity for 5-bromo-2-methylpyridine; easy post-treatment |

This method achieves high yields and purity suitable for scale-up and industrial production, overcoming drawbacks of traditional bromination methods that produce mixtures of isomers and require difficult separations.

Introduction of the Furan-2-yl Group

The furan substituent can be introduced via cross-coupling reactions such as Suzuki or Stille coupling using 5-bromo-2-methylpyridine or its derivatives as the halogenated coupling partner and furan-2-yl boronic acid or stannane as the coupling reagent.

While specific literature on the exact coupling to yield 5-bromo-2-(furan-2-yl)-4-methylpyridine is limited, analogous procedures for arylation of bromopyridines are well-established and typically involve:

| Catalyst System | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 or Pd(dppf)Cl2 | Toluene, DMF, or dioxane | 80–110 °C | 60–90% | General cross-coupling literature |

The reaction conditions are optimized to retain the bromine at the 5-position if selective mono-substitution is desired.

Comparative Data Table of Key Preparation Steps

| Preparation Step | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Condensation of diethyl malonate with 5-nitro-2-chloropyridine | Diethyl malonate, Na, 5-nitro-2-chloropyridine | Room temp, acidic decarboxylation | High (not specified) | Mild, high yield, industrially scalable | Requires nitro precursor |

| Hydrogenation to 5-amino-2-methylpyridine | Pd/C, H2 | 15–40 °C | High | Selective, mild | Requires hydrogenation setup |

| Diazotization and bromination | 5-amino-2-methylpyridine, Br2, NaNO2, acid | 0 to -10 °C | High | High selectivity, easy work-up | Handling of bromine and nitrite |

| Cross-coupling to introduce furan-2-yl | 5-bromo-2-methylpyridine, furan-2-yl boronic acid, Pd catalyst | 80–110 °C, base | 60–90 | Selective C-C bond formation | Requires catalyst, optimization |

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(furan-2-yl)-4-methylpyridine can undergo various chemical reactions, including:

-

Substitution Reactions: : The bromine atom at the 5-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, amines, and thiols.

-

Oxidation and Reduction: : The furan ring can undergo oxidation to form furan derivatives, while the pyridine ring can be reduced under specific conditions to yield reduced pyridine derivatives.

-

Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by various aryl or vinyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and organolithium compounds are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical.

Major Products

Substitution: Products vary depending on the nucleophile used, resulting in compounds like 5-amino-2-(furan-2-yl)-4-methylpyridine.

Oxidation: Oxidized furan derivatives.

Reduction: Reduced pyridine derivatives.

Coupling: Aryl or vinyl-substituted pyridine derivatives.

Applications De Recherche Scientifique

5-Bromo-2-(furan-2-yl)-4-methylpyridine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.

Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(furan-2-yl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity. The furan and pyridine rings provide sites for binding interactions, while the bromine atom can participate in halogen bonding, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

*Calculated molecular formula based on substituent analysis.

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) enhance electrophilicity, facilitating nucleophilic substitution reactions . In contrast, electron-donating groups (e.g., methoxy, methyl) increase solubility in polar solvents .

- Melting Points: The hydroxy-substituted analog (193–196°C ) exhibits a higher melting point than non-polar derivatives, likely due to hydrogen bonding.

Activité Biologique

5-Bromo-2-(furan-2-yl)-4-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, as well as insights from recent research findings.

Chemical Structure and Properties

The chemical structure of 5-Bromo-2-(furan-2-yl)-4-methylpyridine features a bromine atom and a furan ring, which contribute to its unique reactivity and biological interactions. The compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C_10H_8BrN |

| Molecular Weight | 227.08 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that 5-Bromo-2-(furan-2-yl)-4-methylpyridine exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted by investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, yielding the following results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer properties of 5-Bromo-2-(furan-2-yl)-4-methylpyridine have also been explored extensively. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Data

In a comparative study, the compound was found to be more effective than standard chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer drug candidate.

The mechanism by which 5-Bromo-2-(furan-2-yl)-4-methylpyridine exerts its anticancer effects involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies suggest that the compound interacts with specific targets such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR), leading to inhibited tumor growth and induced apoptosis in cancer cells .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. For instance, modifications to the furan ring or the introduction of additional substituents have been explored to improve potency and selectivity against cancer cells.

Summary of Findings

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Demonstrated significant inhibition of lung and cervical cancer cell lines.

- Mechanism : Involves interaction with key molecular targets affecting cell signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.